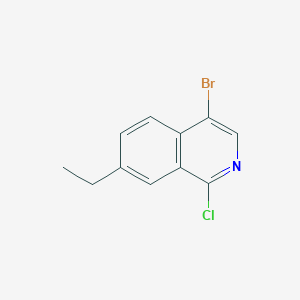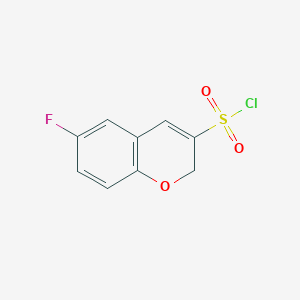
6-fluoro-2H-chromene-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-2H-chromene-3-sulfonyl chloride is a chemical compound with the molecular formula C9H6ClFO3S. It is a derivative of chromene, a class of compounds known for their diverse biological activities. The presence of a sulfonyl chloride group makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2H-chromene-3-sulfonyl chloride typically involves the chlorosulfonation of 6-fluoro-2H-chromene. This reaction is carried out by treating 6-fluoro-2H-chromene with chlorosulfonic acid at low temperatures, usually around 0°C, to yield the sulfonyl chloride derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-fluoro-2H-chromene-3-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Applications De Recherche Scientifique
6-fluoro-2H-chromene-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-fluoro-2H-chromene-3-sulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophilic sites in biological molecules, leading to modifications that can alter their function. This reactivity is exploited in drug development to create compounds that can specifically target and inhibit enzymes or other proteins involved in disease pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride: Similar in structure but with a chlorine atom at the 8th position.
2H-chromene-3-sulfonyl chloride: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
Uniqueness
6-fluoro-2H-chromene-3-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the sulfonyl chloride group provides a reactive site for further chemical modifications. This combination makes it a versatile intermediate in the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
1235438-95-5 |
|---|---|
Formule moléculaire |
C9H6ClFO3S |
Poids moléculaire |
248.66 g/mol |
Nom IUPAC |
6-fluoro-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C9H6ClFO3S/c10-15(12,13)8-4-6-3-7(11)1-2-9(6)14-5-8/h1-4H,5H2 |
Clé InChI |
JCLOOGHACKCHEG-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC2=C(O1)C=CC(=C2)F)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13170559.png)


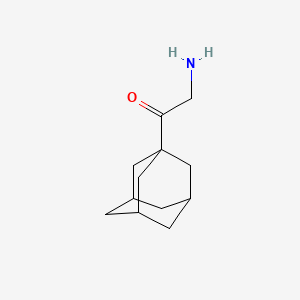
![Ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13170575.png)
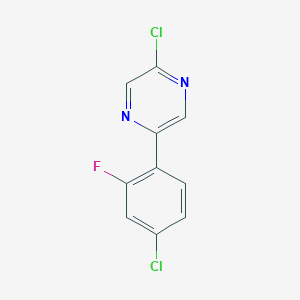
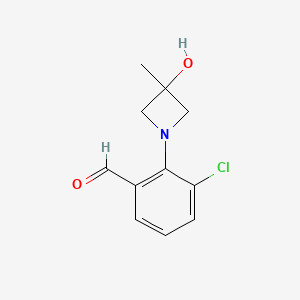
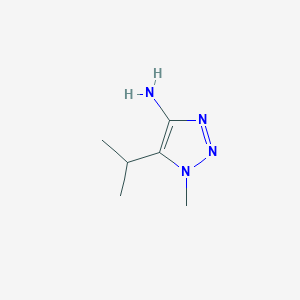
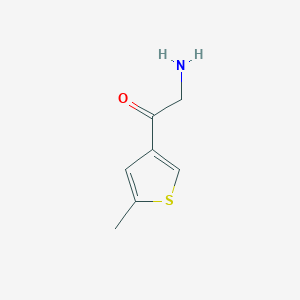
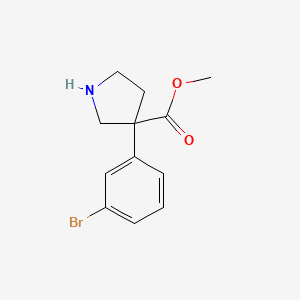

![1-[4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13170617.png)
